2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound, such as 4-methylbenzylthiol, under basic conditions to form the thioether linkage.
Hydrazide Formation: The resulting thioether is then reacted with hydrazine hydrate to introduce the hydrazide functional group.
Condensation Reaction: Finally, the hydrazide is condensed with 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group in the hydrazide moiety, converting it to an amine.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antifungal or anticancer agent.
Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and hydrazide moiety. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- **2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
Uniqueness
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to its combination of a benzimidazole core, a thioether linkage, and a hydrazide functional group
Properties
Molecular Formula |
C25H21F3N4OS |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H21F3N4OS/c1-17-6-8-19(9-7-17)15-32-22-5-3-2-4-21(22)30-24(32)34-16-23(33)31-29-14-18-10-12-20(13-11-18)25(26,27)28/h2-14H,15-16H2,1H3,(H,31,33)/b29-14+ |
InChI Key |
BFLZBKXCHNCHKB-IPPBACCNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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